molecular formula C7H12N2O4S B2644003 S-Nitroso-N-acetylpenicillamine CAS No. 273921-90-7; 67776-06-1

S-Nitroso-N-acetylpenicillamine

Cat. No.: B2644003
CAS No.: 273921-90-7; 67776-06-1
M. Wt: 220.24
InChI Key: ZIIQCSMRQKCOCT-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Nitroso-N-acetylpenicillamine: is an organosulfur compound with the chemical formula C₇H₁₂N₂O₄S . It is a green solid and belongs to the class of S-nitrosothiols , which are known for their role in nitric oxide (NO) signaling in biological systems. This compound is derived from the amino acid penicillamine and has garnered significant attention in biochemistry due to its ability to release nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Nitroso-N-acetylpenicillamine can be synthesized through the nitrosation of N-acetylpenicillamine. The reaction typically involves the use of nitrous acid (HNO₂) or sodium nitrite (NaNO₂) in an acidic medium. The reaction conditions are carefully controlled to ensure the formation of the nitroso group without over-nitrosation or decomposition of the product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar nitrosation reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: S-Nitroso-N-acetylpenicillamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-Nitroso-N-acetylpenicillamine is used as a model compound to study the behavior of S-nitrosothiols and their role in nitric oxide release. It serves as a standard for investigating the redox chemistry and stability of nitrosothiols .

Biology: In biological research, this compound is employed to study nitric oxide signaling pathways. It is used to investigate the effects of nitric oxide on cellular processes, including vasodilation, neurotransmission, and immune response .

Medicine: The compound has potential therapeutic applications due to its ability to release nitric oxide. It is explored for its vasodilatory effects, potential in treating cardiovascular diseases, and as an antimicrobial agent in medical devices .

Industry: this compound is used in the development of nitric oxide-releasing materials for biomedical applications. These materials are designed to reduce thrombosis and bacterial infections on medical devices .

Mechanism of Action

S-Nitroso-N-acetylpenicillamine exerts its effects primarily through the release of nitric oxide. Upon decomposition, it releases nitric oxide, which activates soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway results in various physiological effects, including vasodilation and inhibition of platelet aggregation . The compound’s ability to release nitric oxide under physiological conditions makes it a valuable tool for studying nitric oxide-related pathways and developing nitric oxide-based therapies .

Comparison with Similar Compounds

Uniqueness: S-Nitroso-N-acetylpenicillamine is unique due to its stability and well-characterized nitric oxide release profile. It is less prone to rapid decomposition compared to other S-nitrosothiols, making it a reliable compound for research and therapeutic applications .

Properties

IUPAC Name

(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIQCSMRQKCOCT-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SN=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C(=O)O)C(C)(C)SN=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018088
Record name N-acetyl-3-(nitrosothio)-D-Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273921-90-7, 79032-48-7
Record name N-acetyl-3-(nitrosothio)-D-Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-NITROSO-N-ACETYLPENICILLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E47VKF8B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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